molecular formula C7H5Cl2FS B6316486 (Dichlorofluoromethylthio)benzene, 90% CAS No. 130755-47-4

(Dichlorofluoromethylthio)benzene, 90%

Cat. No.: B6316486
CAS No.: 130755-47-4
M. Wt: 211.08 g/mol
InChI Key: CUJGVWFQYMVCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

[dichloro(fluoro)methyl]sulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FS/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJGVWFQYMVCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fragmentation Mechanisms in Condensed Benzene

  • Dominant Processes :

    • Dissociative Electron Attachment (DEA) : Leads to anion formation (e.g., H⁻, C₂H₂⁻) via transient negative ions .
    • Dipolar Dissociation (DD) : Primary mechanism for ion desorption above 250 eV, producing lighter fragments (e.g., H⁺, CH₃⁺) .
    • Dissociative Ionization (DI) : Contributes to cation yields but is suppressed in condensed phases due to image-charge interactions with the Pt substrate .
  • Anion vs. Cation Yields :

    • Anion yields (e.g., H⁻) exceed cation yields by 2–3 orders of magnitude, attributed to DEA dominance and metal-induced neutralization of cations .
    • Heavy anions (e.g., C₁₂H₁₀⁻) form via dimeric transient anions, while cations heavier than C₃Hₙ⁺ are rare due to kinetic energy constraints .

Thickness and Energy Dependence

  • Thickness: Anion yields plateau above 2 monolayers (ML), while cation yields increase monotonically up to 12 ML due to reduced metal-substrate effects at greater distances .
  • Electron Energy :
    • Peak anion/cation yields occur at 500 eV, correlating with secondary electron emission maxima from Pt .

Metal-Substrate Effects

  • Image-charge attraction and secondary electrons from Pt suppress cation desorption and enhance anion stabilization .
  • Buffer layers (e.g., argon) reduce metal interactions, altering ion yields significantly .

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